4-Iodo-5-(trifluoromethyl)pyridin-2-ol

Cross‑coupling Oxidative addition Palladium catalysis

4-Iodo-5-(trifluoromethyl)pyridin-2-ol is a heterocyclic building block combining a pyridinol core with an iodine atom at the 4‑position and a trifluoromethyl group at the 5‑position. The compound exists in equilibrium with its pyridone tautomer, 4‑iodo‑5‑(trifluoromethyl)‑1H‑pyridin‑2‑one.

Molecular Formula C6H3F3INO
Molecular Weight 288.99 g/mol
CAS No. 1227601-04-8
Cat. No. B1409583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-5-(trifluoromethyl)pyridin-2-ol
CAS1227601-04-8
Molecular FormulaC6H3F3INO
Molecular Weight288.99 g/mol
Structural Identifiers
SMILESC1=C(C(=CNC1=O)C(F)(F)F)I
InChIInChI=1S/C6H3F3INO/c7-6(8,9)3-2-11-5(12)1-4(3)10/h1-2H,(H,11,12)
InChIKeyWLDRYBNQMUKFLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodo-5-(trifluoromethyl)pyridin-2-ol (CAS 1227601-04-8) — A High-Reactivity Halogenated Pyridinol Building Block for Cross-Coupling


4-Iodo-5-(trifluoromethyl)pyridin-2-ol is a heterocyclic building block combining a pyridinol core with an iodine atom at the 4‑position and a trifluoromethyl group at the 5‑position [1]. The compound exists in equilibrium with its pyridone tautomer, 4‑iodo‑5‑(trifluoromethyl)‑1H‑pyridin‑2‑one [1]. It is supplied at a standard purity of 97 % (HPLC) and is characterized by NMR, HPLC and GC .

High-reactivity heterocyclic building block Iodo substituent enables efficient Pd-catalyzed cross-coupling workflows
Supports medicinal chemistry and agrochemical synthesis Suited for late-stage diversification and library synthesis of pyridine scaffolds
97% standard purity with analytical documentation Reduces pre-use purification burden; NMR, HPLC, and GC characterized

Why 4-Iodo-5-(trifluoromethyl)pyridin-2-ol Cannot Be Replaced by Its Bromo, Chloro, or Unsubstituted Analogs


The 4‑iodo substituent enables markedly faster oxidative addition to Pd(0) compared with bromo or chloro congeners, a critical determinant of cross‑coupling efficiency [1]. Additionally, the iodine atom imparts a higher consensus LogP (2.56 vs. 2.46 for the chloro analog) and a larger molar refractivity (43.98 vs. 38.96 for the bromo analog), which translates to altered solubility, membrane permeability, and chromatographic retention . Replacing the iodo compound with a lighter halogen analog therefore risks lower coupling yields, longer reaction times, and shifted pharmacokinetic profiles in downstream products.

Reactivity
The 4-iodo group provides markedly faster oxidative addition to Pd(0) than bromo or chloro analogs. Substituting with lighter halogens may shift coupling kinetics and reduce yield.
Physicochemical Profile
Iodo substitution raises LogP and molar refractivity relative to bromo/chloro congeners, while TPSA remains constant. Lipophilicity and membrane permeability may differ in downstream products.
Purity Baseline
The bromo analog is offered at 95%, versus 97% for the iodo compound. Lot-to-lot reproducibility may shift without purity parity verification.

Quantitative Differentiation Guide for 4-Iodo-5-(trifluoromethyl)pyridin-2-ol (CAS 1227601-04-8)


Superior Reactivity in Palladium-Catalyzed Cross-Coupling – Iodo vs. Bromo vs. Chloro

In palladium‑catalyzed Suzuki‑Miyaura and related reactions, aryl iodides undergo oxidative addition substantially faster than the corresponding bromides and chlorides. The well‑established relative rate order is ArI > ArBr > ArCl, with typical approximate relative rates of 100:10:1 [1]. This class‑level trend directly applies to 4‑halo‑5‑(trifluoromethyl)pyridin‑2‑ols: the iodo derivative will react faster and with lower catalyst loadings than its bromo (CAS 1227494‑05‑4) or chloro (CAS 1227592‑86‑0) counterparts under otherwise identical conditions.

Cross-Coupling Reactivity
Class-level
Iodo ~100× faster than chloro
vs. Bromo ~10× relative rate
vs. Chloro ~100× relative rate
Supports selection for faster Pd(0) oxidative addition
Class-level inference for aryl halides; catalyst and ligand effects require review
Cross‑coupling Oxidative addition Palladium catalysis

Higher Standard Purity (97 %) Compared with the 4‑Bromo Analog (95 %)

According to the same supplier (Bidepharm), 4‑iodo‑5‑(trifluoromethyl)pyridin‑2‑ol is offered at a standard purity of 97 % with batch‑specific NMR, HPLC, and GC documentation , whereas the 4‑bromo analog (CAS 1227494‑05‑4) is specified at 95 % . The higher baseline purity of the iodo compound reduces the burden of pre‑use purification and minimizes variability in sensitive catalytic reactions.

Standard Purity
Direct head-to-head
97% (HPLC)
+2% absolute vs. 4-bromo analog
Supports reduced pre-use purification
Same supplier comparison; batch-specific COA review advised
Purity Quality control Reproducibility

Computed Physicochemical Differentiation: LogP, Molar Refractivity, and TPSA

Computational predictions from Bidepharm and Chemsrc reveal consistent physicochemical trends across the halogen series . The iodo derivative displays the highest consensus Log Po/w (2.56) and molar refractivity (43.98), compared with 2.46 and ~38.96 for the chloro and bromo analogs, respectively. All three compounds share an identical topological polar surface area (TPSA = 33.12 Ų), confirming that the lipophilicity and polarizability differences stem exclusively from the halogen identity.

Physicochemical Profile
Cross-study
LogP 2.56; Molar Refractivity 43.98
ΔLogP vs. chloro +0.10
ΔMR vs. bromo +5.02
Higher lipophilicity without altering TPSA (33.12 Ų)
Computational predictions; experimental LogD validation needed
Lipophilicity Drug design ADME

Storage and Handling Requirements – Light Sensitivity and Cold Storage

Vendor specifications consistently indicate that 4‑iodo‑5‑(trifluoromethyl)pyridin‑2‑ol must be stored at 2–8 °C and protected from light [1], whereas the 4‑bromo analog is recommended for freezer storage (−20 °C) under inert atmosphere . The iodo compound’s moderate refrigeration requirement simplifies inventory management compared with the bromo analog’s more stringent −20 °C condition, without sacrificing stability.

Storage Conditions
Direct head-to-head
2–8 °C, protect from light
4-Bromo analog −20 °C, inert atm.
Moderate refrigeration simplifies inventory
Supplier recommendations; site-specific stability review advised
Stability Storage Logistics

Common Documentation (MDL No. MFCD16611354) Ensures Reproducible Sourcing

4‑Iodo‑5‑(trifluoromethyl)pyridin‑2‑ol is indexed under MDL number MFCD16611354 and PubChem CID 118704343 [1], in contrast to the bromo analog (MDL MFCD16610040) and the chloro analog (MDL MFCD16610514). The unique MDL identifier guarantees that researchers order exactly the intended compound rather than an isomer or regioisomer with similar naming conventions.

Cataloguing Identity
Supporting evidence
MDL MFCD16611354
Unique identifier; no overlap with bromo/chloro analogs
Supports supplier-independent sourcing reproducibility
Cross-reference with PubChem CID 118704343 advised
Cataloguing Traceability Reproducibility

High-Impact Application Scenarios for 4-Iodo-5-(trifluoromethyl)pyridin-2-ol


Medicinal Chemistry – Accelerated Suzuki–Miyaura Library Synthesis

Owing to the superior oxidative addition rate of the 4‑iodo substituent [1], this building block enables rapid, high‑yielding Suzuki couplings with aryl‑ or heteroarylboronic acids to generate diverse 4‑substituted pyridine libraries for kinase inhibitor or GPCR programs. The shorter reaction times and lower catalyst loadings reduce synthesis cycle times and material costs.

Agrochemical Discovery – Late‑Stage Diversification of Pyridine Scaffolds

The iodine atom serves as an efficient handle for late‑stage cross‑coupling, allowing introduction of aromatic or alkenyl groups onto the pyridine core. This strategy is especially valuable in herbicide and fungicide lead optimization, where halogen substitution fine‑tunes target‑site affinity and environmental persistence.

PET Tracer Development – Iodine‑to‑Isotope Exchange Precursor

The aryl iodine can be exchanged for radioisotopes (e.g., ¹²⁴I or ¹¹C) under mild conditions, making 4‑iodo‑5‑(trifluoromethyl)pyridin‑2‑ol a potential precursor for positron emission tomography (PET) tracers. The trifluoromethyl group enhances metabolic stability, a critical requirement for in vivo imaging probes.

Physicochemical Fine‑Tuning in Drug Design – LogP Modulation Without TPSA Alteration

The computed physicochemical profile shows a consensus LogP increase of ~0.05–0.10 log units relative to the bromo analog, while TPSA remains unchanged at 33.12 Ų . This property allows medicinal chemists to incrementally raise lipophilicity to improve membrane permeability without affecting hydrogen‑bonding capacity.

Application
Selection Property
Validation Focus
Cross-coupling library synthesis
Iodo reactivity for Pd(0) oxidative addition
Catalyst loading and reaction time optimization
Agrochemical scaffold diversification
Late-stage functionalization handle
Coupling efficiency with heteroaryl partners
PET tracer precursor development
Iodine-to-isotope exchange capability
Radiochemical yield and metabolic stability review
Drug design LogP fine-tuning
Incremental lipophilicity increase without TPSA change
Membrane permeability and ADME endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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